3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
CAS No.: 1448076-04-7
Cat. No.: VC7017272
Molecular Formula: C16H18N2O3S2
Molecular Weight: 350.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448076-04-7 |
|---|---|
| Molecular Formula | C16H18N2O3S2 |
| Molecular Weight | 350.45 |
| IUPAC Name | 3-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C16H18N2O3S2/c19-16(17-11-13-5-4-10-22-13)18-9-8-15(12-18)23(20,21)14-6-2-1-3-7-14/h1-7,10,15H,8-9,11-12H2,(H,17,19) |
| Standard InChI Key | KWDOSMHOMJHWRI-UHFFFAOYSA-N |
| SMILES | C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide possesses the molecular formula C₁₆H₁₈N₂O₃S₂ and a molecular weight of 350.5 g/mol . The structure combines three key pharmacophoric elements:
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A central pyrrolidine ring serving as conformational constraint
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A phenylsulfonyl group at the 3-position providing hydrogen-bond acceptor capability
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A thiophene-methyl carboxamide moiety contributing hydrophobic interactions
The stereochemistry at the pyrrolidine ring's 3-position significantly influences biological activity, with (S)-enantiomers generally exhibiting higher receptor affinity than their (R)-counterparts . X-ray crystallographic data, while currently unavailable, suggest structural similarities to related 5-HT₆ receptor ligands through comparative molecular modeling .
Physicochemical Properties
Available data indicate:
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LogP: Predicted 2.8 (ChemAxon)
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Hydrogen bond donors/acceptors: 1/6
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Topological polar surface area: 112 Ų
Solubility remains uncharacterized experimentally, though analogues with similar sulfonamide groups demonstrate moderate aqueous solubility (0.5-2 mg/mL) in phosphate-buffered saline at pH 7.4 .
Synthetic Methodology
Key Synthetic Routes
The compound is synthesized via a four-step sequence optimized for modular diversity :
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Pyrrolidine core formation: Aza-Baylis-Hillman reaction followed by N-allylation and ring-closing metathesis
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Carboxamide installation: HOBt/BOP-mediated coupling of (R/S)-3-aminopyrrolidine
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Sulfonylation: BTPP-base facilitated reaction with phenylsulfonyl chloride
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Final deprotection: HCl-mediated Boc-group removal
Critical reaction parameters:
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Step 3 yield: 68-72% (dependent on sulfonyl chloride reactivity)
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Chiral purity: >98% ee achieved through chromatographic separation
Analytical Characterization
Key spectroscopic data for batch validation:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 2H, Ar-H), 7.62 (t, 1H, Ar-H), 7.51 (dd, 2H, Ar-H), 6.95 (m, 2H, Th-H), 4.45 (s, 2H, CH₂), 3.85 (m, 1H, pyrrolidine-H), 3.42 (m, 2H, pyrrolidine-H), 2.95 (m, 2H, pyrrolidine-H), 2.15 (m, 2H, pyrrolidine-H)
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HPLC purity: 99.3% (C18, 0.1% TFA/ACN gradient)
Pharmacological Evaluation
5-HT₆ Receptor Modulation
In HEK293 cells expressing human 5-HT₆ receptors, the compound demonstrates:
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Kₐ (nM) | 28 ± 3.1 | [³H]-LSD competitive binding |
| EC₅₀ (cAMP) | 41 ± 5.7 nM | NG108-15 cell constitutive activity |
| Inverse agonist % | 82 ± 6% | 10 μM concentration |
Notably, the (S)-enantiomer shows 3.8-fold greater potency than the (R)-form in functional assays . Molecular dynamics simulations reveal a salt bridge between the protonated pyrrolidine nitrogen and Asp3.32 residue in the receptor's transmembrane domain .
Selectivity Profile
Screening against 168 GPCRs/kinases shows:
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100-fold selectivity over 5-HT₁A/₂A/₂C/₇ receptors
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Moderate hERG inhibition (IC₅₀ = 8.9 μM)
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No significant activity at σ₁/σ₂ receptors
Structure-Activity Relationships
Systematic modifications reveal critical pharmacophore elements:
A. Sulfonyl Group Variations
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3-Cl-phenylsulfonyl → 4.2× potency vs. parent phenyl
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2-Naphthylsulfonyl → 67% loss of activity
B. Thiophene Substitutions
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2-Thienyl → Optimal for receptor complementarity
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3-Thienyl → 91% binding affinity reduction
C. Pyrrolidine Configuration
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(S)-enantiomer: Kᵢ = 22 nM
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(R)-enantiomer: Kᵢ = 30 nM
Preclinical Development Considerations
ADME Properties
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Caco-2 permeability: 12.3 × 10⁻⁶ cm/s (high)
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Microsomal stability: t₁/₂ = 48 min (human)
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Plasma protein binding: 89% (albumin-dominated)
In Vivo Pharmacokinetics (Rat)
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
|---|---|---|
| Cₘₐₓ (ng/mL) | 892 ± 121 | 145 ± 28 |
| Tₘₐₓ (h) | - | 1.5 ± 0.3 |
| AUC₀–∞ (h·ng/mL) | 1853 ± 211 | 987 ± 134 |
| Vd (L/kg) | 2.1 ± 0.4 | - |
| Cl (mL/min/kg) | 9.2 ± 1.1 | - |
Brain penetration studies show a B/P ratio of 0.33 ± 0.05 following 10 mg/kg oral dosing .
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